molecular formula C11H13N5O2 B12916749 Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate CAS No. 6497-84-3

Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate

Cat. No.: B12916749
CAS No.: 6497-84-3
M. Wt: 247.25 g/mol
InChI Key: AQKVAGLVIQFJLX-UHFFFAOYSA-N
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Description

Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate is a nitrogen-containing heterocyclic compound with the molecular formula C11H13N5O2. This compound is known for its unique structure, which includes a pyrido[2,3-b]pyrazine core. It has various applications in medicinal chemistry and materials science due to its biological activities and chemical properties .

Preparation Methods

The synthesis of ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate typically involves the cyclization of N-substituted pyrroles with hydrazine hydrate. This method allows for the formation of the pyrido[2,3-b]pyrazine core through intramolecular heterocyclization . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound exhibits antimicrobial, anti-inflammatory, and antiviral activities, making it a potential candidate for drug development.

    Medicine: Its biological activities are being explored for therapeutic applications, including cancer treatment and kinase inhibition.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate can be compared with other pyrido[2,3-b]pyrazine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a versatile compound for various applications.

Properties

CAS No.

6497-84-3

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl N-(8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate

InChI

InChI=1S/C11H13N5O2/c1-3-18-11(17)16-8-4-7(12)9-10(15-8)13-5-6(2)14-9/h4-5H,3H2,1-2H3,(H3,12,13,15,16,17)

InChI Key

AQKVAGLVIQFJLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=NC=C(N=C2C(=C1)N)C

Origin of Product

United States

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